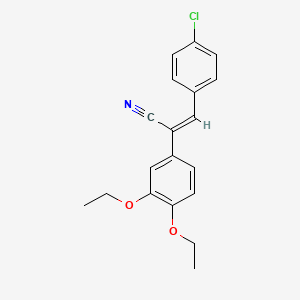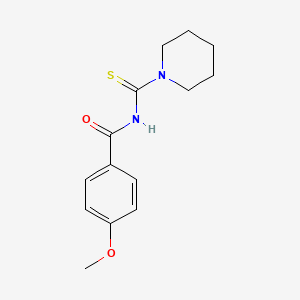
4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide, also known as PBIT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a thioamide derivative of benzamide, and it has been found to exhibit various pharmacological activities.
科学的研究の応用
4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide has been found to exhibit various pharmacological activities, making it a potentially useful compound in scientific research. One of the primary applications of 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide is in the study of protein-protein interactions. 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide has been shown to inhibit the interaction between the transcription factor p53 and its negative regulator MDM2, which is involved in the regulation of cell growth and apoptosis. This inhibition can lead to the activation of p53 and the induction of apoptosis, making 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide a potential anticancer agent.
作用機序
The mechanism of action of 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide involves the inhibition of the interaction between p53 and MDM2. This interaction is mediated by the N-terminal domain of p53 and the C-terminal domain of MDM2. 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide binds to the C-terminal domain of MDM2, preventing its interaction with p53. This results in the stabilization and activation of p53, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide are primarily related to its ability to inhibit the interaction between p53 and MDM2. This inhibition can lead to the activation of p53 and the induction of apoptosis. In addition, 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.
実験室実験の利点と制限
One of the primary advantages of using 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide in lab experiments is its ability to inhibit the interaction between p53 and MDM2, which is involved in the regulation of cell growth and apoptosis. This makes 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide a potentially useful compound in the study of cancer biology. However, one limitation of using 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide. One potential direction is the development of more potent and selective inhibitors of the p53-MDM2 interaction. Another direction is the investigation of the potential use of 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide in combination with other anticancer agents to enhance its efficacy. Additionally, the study of 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide in animal models could provide valuable information on its pharmacokinetics and toxicity. Overall, the study of 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide has the potential to lead to the development of new anticancer therapies and a better understanding of the mechanisms involved in cancer biology.
合成法
The synthesis of 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with piperidine-1-carbodithioic acid, followed by the addition of triethylamine. This reaction results in the formation of 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide as a white crystalline solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.
特性
IUPAC Name |
4-methoxy-N-(piperidine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-18-12-7-5-11(6-8-12)13(17)15-14(19)16-9-3-2-4-10-16/h5-8H,2-4,9-10H2,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXVNEGIEKMEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

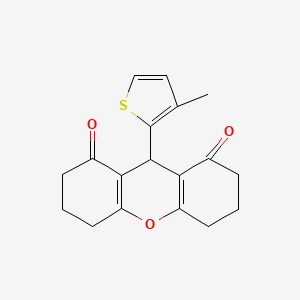
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5870346.png)
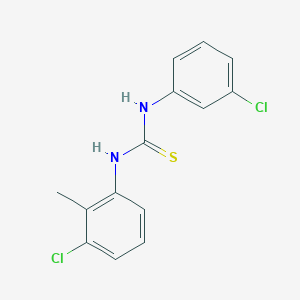
![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5870350.png)
![N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5870352.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
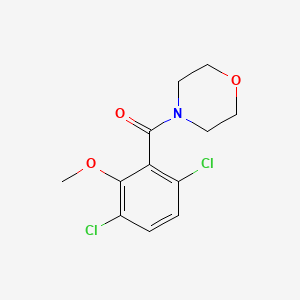

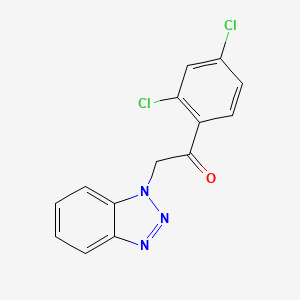
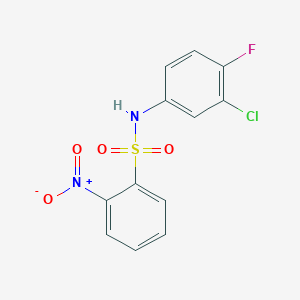

![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)
